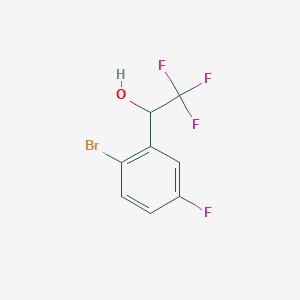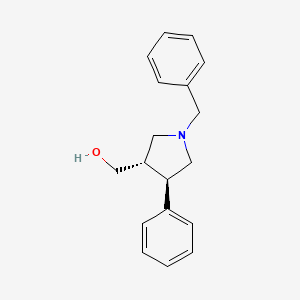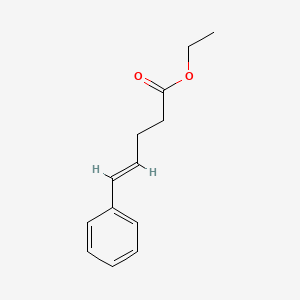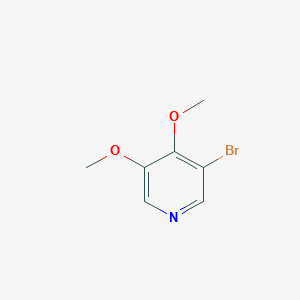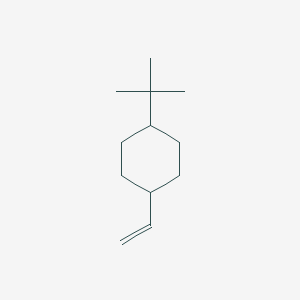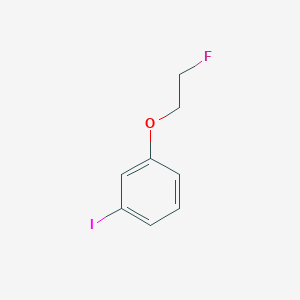
1-(2-Fluoroethoxy)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethoxy)-3-iodobenzene is an organic compound with the molecular formula C8H8FIO It consists of a benzene ring substituted with an iodine atom at the third position and a 2-fluoroethoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoroethoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-iodophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethoxy)-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 1-(2-Fluoroethoxy)benzene.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: 1-(2-Fluoroethoxy)benzene.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-(2-Fluoroethoxy)-3-iodobenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of radiolabeled tracers for positron emission tomography (PET) imaging.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis:
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethoxy)-3-iodobenzene depends on its specific application. In medicinal chemistry, the compound may act as a radiolabeled tracer, binding to specific receptors or enzymes in the body. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes and reach its target sites. The iodine atom can be used for radiolabeling, enabling the visualization of biological processes through imaging techniques.
Comparison with Similar Compounds
1-(2-Fluoroethoxy)-3-iodobenzene can be compared with other similar compounds such as:
1-(2-Fluoroethoxy)-4-iodobenzene: Similar structure but with the iodine atom at the fourth position, which may result in different reactivity and applications.
1-(2-Fluoroethoxy)-2-iodobenzene:
1-(2-Fluoroethoxy)benzene: Lacks the iodine atom, resulting in different reactivity and fewer applications in radiolabeling.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and enables its use in specialized applications such as radiolabeling for PET imaging.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-(2-fluoroethoxy)-3-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |
InChI Key |
GEUCRDYJFIKNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


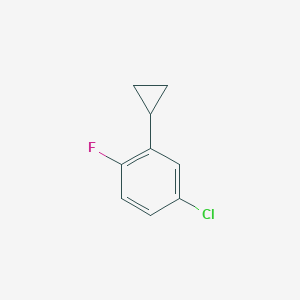
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
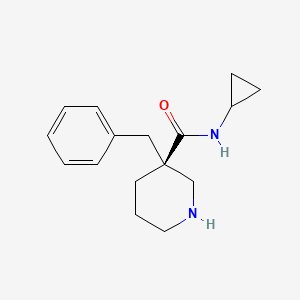
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)
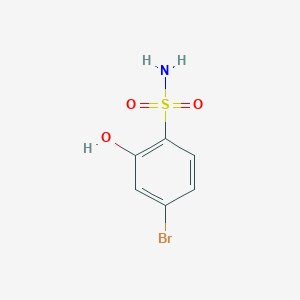

![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
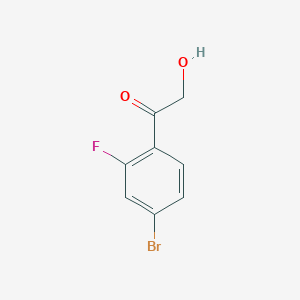
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone](/img/structure/B11720256.png)
